molecular formula C4H8O3S B15373588 Cyclopropylmethanesulfonic acid

Cyclopropylmethanesulfonic acid

Cat. No.: B15373588
M. Wt: 136.17 g/mol
InChI Key: BYZXVOFSEZLDSY-UHFFFAOYSA-N
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Description

Cyclopropylmethanesulfonic acid (C₄H₈O₃S) is a sulfonic acid derivative characterized by a cyclopropane ring substituted with a methylene group (-CH₂-) linked to a sulfonic acid (-SO₃H) moiety. Its structure imparts unique physicochemical properties, such as high acidity (pKa ~ -1 to 1) and moderate solubility in polar solvents like water and methanol. The compound is synthesized via specialized routes, including reactions involving cyclopropylmethylsilane intermediates and chlorosulfonic acid, as described in early synthetic methodologies .

This compound serves as a precursor in pharmaceuticals, particularly in kinase inhibitor development. For example, its amide derivatives are utilized in European Patent Applications for anticancer agents targeting imidazo-pyrrolo-pyridine scaffolds . Its rigid cyclopropane ring enhances metabolic stability, making it valuable in drug design.

Properties

IUPAC Name

cyclopropylmethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZXVOFSEZLDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Cyclopropanesulfonic Acid (C₃H₆O₃S)

  • Structure : Lacks the methylene group, directly attaching the sulfonic acid to the cyclopropane ring.
  • Synthesis : Prepared via radical addition of NaHSO₃ to alkenes under oxidative conditions .
  • Applications : Less commonly used in pharmaceuticals compared to its methylene analog due to reduced steric bulk.

Perfluorobutanesulfonic Acid (PFBS, C₄HF₈O₃S)

  • Structure : Fully fluorinated butane chain with a sulfonic acid group.
  • Synthesis : Produced via electrochemical fluorination.
  • Applications: Industrial surfactant; noted for environmental persistence and toxicity concerns .

Cyclobutanesulfonic Acid (C₄H₈O₃S)

  • Structure : Four-membered cyclobutane ring with a sulfonic acid group.
  • Synthesis : Less strained ring system, synthesized via nucleophilic substitution reactions.
  • Applications : Intermediate in agrochemicals; lower ring strain reduces reactivity compared to cyclopropane analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa Solubility (Water) Thermal Stability
Cyclopropylmethanesulfonic Acid 136.16 ~0.5 High Moderate
Cyclopropanesulfonic Acid 122.14 ~-0.8 Moderate High
PFBS 300.10 ~-3.0 Low Very High
Cyclobutanesulfonic Acid 136.16 ~1.2 Moderate Moderate

Key Observations :

  • Acidity : PFBS exhibits the strongest acidity due to electron-withdrawing fluorines, while cyclobutanesulfonic acid is the weakest .
  • Solubility : this compound’s methylene group enhances hydrophilicity compared to cyclopropanesulfonic acid .
  • Stability : Cyclopropane derivatives show higher ring strain, increasing reactivity but reducing thermal stability versus cyclobutane analogs.

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